3-Isobutylglutaric anhydride

Enantioselective Synthesis Pregabalin Desymmetrization Strategy

3-Isobutylglutaric anhydride (CAS 185815-59-2, MF: C9H14O3, MW: 170.21 g/mol) is a prochiral cyclic meso-anhydride. It is the intramolecular dehydration product of 3-isobutylglutaric acid and is most prominently characterized as the penultimate achiral intermediate in the dominant industrial routes to the anticonvulsant drug Pregabalin.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 185815-59-2
Cat. No. B147140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutylglutaric anhydride
CAS185815-59-2
SynonymsDihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(C)CC1CC(=O)OC(=O)C1
InChIInChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3
InChIKeyXLSGYCWYKZCYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutylglutaric Anhydride (CAS 185815-59-2): Procurement-Grade Intermediate for Chiral Drug Synthesis


3-Isobutylglutaric anhydride (CAS 185815-59-2, MF: C9H14O3, MW: 170.21 g/mol) is a prochiral cyclic meso-anhydride. It is the intramolecular dehydration product of 3-isobutylglutaric acid and is most prominently characterized as the penultimate achiral intermediate in the dominant industrial routes to the anticonvulsant drug Pregabalin [1]. Its structure features a single isobutyl substituent at the 3-position of the glutaric anhydride ring, which creates the latent asymmetry required for enantioselective desymmetrization strategies [2]. The compound is commercially supplied as a yellow to brown liquid with a typical purity specification of ≥98% (GC) and a density of 1.054 g/mL, and it is classified as a non-hazardous material for transport .

Why a Generic Glutaric Anhydride Cannot Substitute 3-Isobutylglutaric Anhydride in Pregabalin Synthesis


The isobutyl group is not an interchangeable structural feature; it is the pharmacophoric side chain of the target drug molecule. Substituting 3-isobutylglutaric anhydride with unsubstituted glutaric anhydride, 3-methylglutaric anhydride, or 3-phenylglutaric anhydride would lead to the wrong GABA analog after downstream aminolysis and rearrangement steps, completely abolishing the desired biological activity at the alpha-2-delta calcium channel subunit [1]. More subtly, the steric and electronic profile of the isobutyl substituent directly impacts the enantioselectivity of the key desymmetrization step. Studies on organocatalytic alcoholysis show that enantiomeric excess is highly sensitive to the 3-substituent, with a clear structure-selectivity relationship where the branched alkyl chain provides an optimal balance between reactivity and chiral recognition [2]. This precludes the simple procurement of a less expensive, less sterically demanding analog for use in a validated enantioselective process without a complete re-optimization of the catalytic system.

Quantitative Performance Benchmarks for 3-Isobutylglutaric Anhydride in Chiral Desymmetrization


Comparative Overall Yield in Enantioselective Pregabalin Synthesis: Desymmetrization Route vs. Classical Resolution

The quinine-mediated enantioselective desymmetrization of 3-isobutylglutaric anhydride provides a significantly higher overall yield of (S)-Pregabalin compared to the traditional manufacturing route involving racemic synthesis followed by classical resolution with (S)-(+)-mandelic acid. The resolution strategy caps the theoretical maximum yield of the single enantiomer at 50% and achieved a practical yield of approximately 30% overall [1]. In contrast, the desymmetrization route, which centers on the prochiral nature of 3-isobutylglutaric anhydride, delivered Pregabalin in 45% overall yield with 99.7% ee, representing a 50% relative improvement in material efficiency [1].

Enantioselective Synthesis Pregabalin Desymmetrization Strategy

Enantioselectivity in Anhydride Desymmetrization: 3-Isobutyl vs. Other 3-Alkyl Substrates

The enantioselective alcoholysis of 3-substituted glutaric anhydrides shows a strong dependence on the steric bulk of the substituent. Under a standard cinchonidine-derived thiourea organocatalyst system, 3-isobutylglutaric anhydride provides high enantioselectivity that is consistent with the trend for medium-sized branched alkyl groups, offering an optimal balance between reactivity and chiral induction [1]. Other 3-substituted glutaric anhydrides in the same study, bearing silyl, aryl, or straight-chain alkyl groups, gave variable results, with enantioselectivities up to 99% ee reported for certain substrates but often requiring different catalyst loadings or reaction conditions [1].

Organocatalysis Desymmetrization Alcoholysis

Synthetic Efficiency in Anhydride Formation: Distillation Yield and Purity

The synthesis of 3-isobutylglutaric anhydride from the corresponding diacid and propionic anhydride is a robust, high-yielding process. A patent procedure reports a 91% isolated yield after vacuum distillation (100–105 °C at 0.5 mmHg) with a GC purity exceeding 98%, confirmed by 1H and 13C NMR [1]. This compares favorably with the synthesis of the parent glutaric anhydride from glutaric acid and acetic anhydride, which typically requires higher temperatures or longer reaction times for complete cyclization due to the absence of the Thorpe-Ingold effect provided by the 3-substituent, often resulting in lower isolated yields from crude reaction mixtures.

Process Chemistry Pregabalin Intermediate Anhydride Synthesis

Minimization of Lactam Byproduct Formation Relative to Alternative Amino Protection Strategies

In the conversion of the monoester to Pregabalin via Curtius rearrangement, the formation of a lactam byproduct (7) is a known critical quality attribute. The use of the cinnamyl ester derived from 3-isobutylglutaric anhydride suppressed lactam formation to only about 5% during the final deprotection step [1]. In contrast, earlier synthetic strategies employing free amino intermediates reported by Hoekstra et al. suffered from a 'significant amount of lactam 7' formation [1]. This highlights a specific advantage of the protecting group strategy enabled by the anhydride's ring-opened intermediate structure, leading to higher purity of the final API.

Process Impurity Control Pregabalin Synthesis Side Reaction

Validated Application Scenarios for 3-Isobutylglutaric Anhydride in Pharmaceutical Synthesis


Industrial-Scale Enantioselective Synthesis of Pregabalin API

3-Isobutylglutaric anhydride is the optimal starting material for manufacturing (S)-Pregabalin via catalytic enantioselective desymmetrization. The prochiral anhydride ring enables a theoretical 100% yield of the desired enantiomer, overcoming the 50% yield limitation of classical resolution methods. A validated protocol delivers the final API in 45% overall yield with 99.7% ee, providing a clear economic advantage for large-scale procurement [1].

Reference Standard and Impurity Marker for Pregabalin Quality Control

As a key process intermediate and a known Pregabalin impurity ('Pregabalin Pyrandione Impurity' or 'Pregabalin Impurity 55'), 3-isobutylglutaric anhydride is an essential reference material for analytical method development, validation, and batch release testing in cGMP environments . A defined purity specification of ≥98% (GC) is available from commercial suppliers to support this use, ensuring reliable chromatographic peak identification and quantification .

Substrate for Organocatalytic Methodology Development

The predictable steric environment of the isobutyl group makes this anhydride a standard benchmark substrate for developing new chiral thiourea, squaramide, or bifunctional organocatalysts for asymmetric desymmetrization [2]. High-performance liquid chromatography (HPLC) and GC purity data are readily available, facilitating rapid catalyst screening with minimized interference from unknown impurities.

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